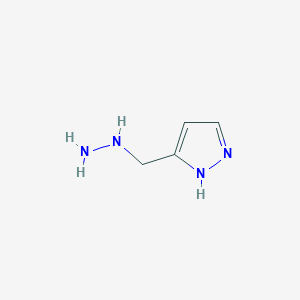

3-(hydrazinylmethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N4 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

1H-pyrazol-5-ylmethylhydrazine |

InChI |

InChI=1S/C4H8N4/c5-6-3-4-1-2-7-8-4/h1-2,6H,3,5H2,(H,7,8) |

InChI Key |

ILTAIUMNTZVZHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazinylmethyl 1h Pyrazole and Its Precursors

Strategies for Constructing the Pyrazole (B372694) Ring System

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Difunctional Carbonyl Compounds

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and widely utilized approach for constructing the pyrazole core. nih.govbeilstein-journals.orgwikipedia.org This method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The versatility of this approach allows for the synthesis of a wide array of substituted pyrazoles.

The condensation of 1,3-diketones with hydrazines is a cornerstone of pyrazole synthesis. wikipedia.orgnih.gov This reaction typically proceeds by initial formation of a hydrazone or enaminone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.com A significant advantage of this method is its simplicity and the ready availability of a diverse range of 1,3-diketones. organic-chemistry.orgacs.org One-pot procedures, where the 1,3-diketone is generated in situ from a ketone and an acid chloride followed by the addition of hydrazine, have been developed to streamline the process and improve efficiency. organic-chemistry.orgacs.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| 1,3-Diketone | Hydrazine | Substituted Pyrazole | Classical and versatile method. wikipedia.orgnih.gov |

| Ketone + Acid Chloride | Hydrazine | Substituted Pyrazole | Efficient one-pot synthesis. organic-chemistry.orgacs.org |

| 2,4-Diketoesters | Hydrazine | Pyrazole-carboxylates | Provides access to functionally rich pyrazoles. beilstein-journals.orgnih.gov |

Acetylenic ketones serve as valuable 1,3-dielectrophilic synthons for pyrazole synthesis. Their reaction with hydrazines provides a regioselective route to 1,3,5-substituted pyrazoles. thieme-connect.deresearchgate.net The reaction mechanism involves the initial Michael addition of the hydrazine to the α,β-unsaturated ketone system, followed by cyclization and aromatization. This method is particularly useful for accessing pyrazoles with specific substitution patterns that might be challenging to obtain through other routes. thieme-connect.de

α,β-Unsaturated carbonyl compounds, such as vinyl ketones and chalcones, are readily available starting materials for pyrazole synthesis. beilstein-journals.orgresearchgate.net The reaction with hydrazine derivatives typically proceeds through a Michael addition, followed by intramolecular cyclization and subsequent oxidation or elimination to furnish the pyrazole ring. beilstein-journals.org The initial product is often a pyrazoline, which can be oxidized to the corresponding pyrazole. beilstein-journals.orgrsc.org The use of tosylhydrazine can lead directly to the pyrazole through elimination of the tosyl group. nih.gov

A study by Sutherland and coworkers described a highly regioselective synthesis of pyrazole-derived α-amino acids starting from β-aryl α,β-unsaturated ketones. rsc.org

| Starting Material | Reagent | Intermediate | Final Product |

| β-Aryl α,β-unsaturated ketone | Phenyl hydrazine | 2-Pyrazoline | Pyrazole derived α-amino acid |

A significant challenge in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential for the formation of two regioisomeric products. semanticscholar.orgmdpi.com The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction conditions, and the catalyst employed. organic-chemistry.orgresearchgate.net

Strategies to control regioselectivity include:

Steric and Electronic Effects: The inherent steric and electronic properties of the substituents can direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups.

Reaction Conditions: Careful selection of solvent, temperature, and pH can influence the reaction pathway and favor the formation of a single isomer. acs.org For instance, a study demonstrated that the reaction of arylhydrazine hydrochlorides with trichloromethyl enones yielded the 1,3-regioisomer, while the free hydrazine led to the 1,5-regioisomer. acs.org

Catalysis: The use of specific catalysts, such as copper or iron salts, can promote regioselective transformations. organic-chemistry.org

1,3-Dipolar Cycloaddition Reactions (e.g., involving Diazo Compounds)

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and convergent method for the synthesis of pyrazoles. nih.govrsc.orgresearchgate.net This reaction is a type of [3+2] cycloaddition where the three atoms of the diazo compound react with the two π-electrons of the alkyne to form the five-membered pyrazole ring. wikipedia.org

A key advantage of this method is the ability to generate the often unstable diazo compounds in situ from precursors like tosylhydrazones, which enhances the safety and practicality of the procedure. nih.govresearchgate.net The regioselectivity of the cycloaddition is generally governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. wikipedia.org This approach has been successfully employed in one-pot, multi-component reactions to generate highly substituted pyrazoles. nih.gov

Introduction of the Hydrazinylmethyl Group at the 3-Position

Once the pyrazole core is established, the next stage involves installing the hydrazinylmethyl group (-CH₂NHNH₂) at the 3-position. This can be accomplished through several synthetic routes, typically involving the creation of a reactive intermediate at the C3 position.

A common and effective strategy is to first synthesize a 3-(halomethyl)pyrazole, such as 3-(chloromethyl)-1H-pyrazole. ontosight.ai This intermediate acts as an excellent electrophile for subsequent nucleophilic substitution. The synthesis of such compounds can be achieved by first preparing a pyrazole-3-carbaldehyde. The Vilsmeier-Haack reaction is a classic method for this, involving the formylation of hydrazones. nih.gov The resulting aldehyde can be reduced to the corresponding alcohol, 3-(hydroxymethyl)pyrazole, using a reducing agent like sodium borohydride (B1222165) or DIBAL-H. umich.edu This alcohol is then converted to the desired 3-(chloromethyl)pyrazole using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl trichloride. researchgate.net

With the 3-(halomethyl)pyrazole intermediate in hand, the hydrazinyl group can be introduced via a nucleophilic substitution reaction. ontosight.ai Hydrazine (N₂H₄) or a protected form like hydrazine hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This reaction directly forms the C-N bond of the target 3-(hydrazinylmethyl)-1H-pyrazole. To avoid side reactions, such as the formation of bis-alkylated products, it is often advantageous to use a large excess of hydrazine or to employ a protected hydrazine derivative, such as tert-butyl carbazate, followed by a deprotection step.

An alternative pathway to the hydrazinylmethyl group involves the reduction of a C3-precursor that already contains a nitrogen atom.

Reduction of Nitrile Derivatives: This route begins with the synthesis of a pyrazole-3-carbonitrile. These can be prepared by various methods, including the dehydration of a pyrazole-3-carboxamide using reagents like SOCl₂/DMF. dergipark.org.tr The reduction of the nitrile group to a primary amine (-(CH₂NH₂)) is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting 3-(aminomethyl)pyrazole could then theoretically be converted to the corresponding hydrazine, although this is a complex, multi-step process. A more direct approach would involve the reduction of a pyrazole-3-carbaldehyde hydrazone, which would yield the desired hydrazinylmethyl group in a single reductive step.

Reduction of Carboxylic Acid Derivatives: The synthesis can also proceed from pyrazole-3-carboxylic acid or its esters. researchgate.netnih.gov These precursors are commonly made by reacting 1,3-dicarbonyl compounds with hydrazines. nih.gov The carboxylic acid can be converted into its corresponding acid chloride and then reacted with hydrazine to form a pyrazole-3-carbohydrazide. dergipark.org.tr This hydrazide derivative is a key intermediate. Subsequent reduction of the hydrazide's carbonyl group, for example using LiAlH₄ or other suitable reducing agents, would yield the final this compound.

Specific Synthetic Pathways for this compound

The most direct and commonly employed method for the synthesis of this compound involves the reaction of 3-(chloromethyl)-1H-pyrazole with hydrazine hydrate. This reaction proceeds via a nucleophilic substitution mechanism where the hydrazine molecule displaces the chloride ion from the chloromethyl group attached to the pyrazole ring.

The general reaction is as follows:

C₄H₅ClN₂ + N₂H₄·H₂O → C₄H₈N₄ + HCl + H₂O

While specific literature detailing this exact transformation is not abundant, the principles of N-alkylation of hydrazines are well-established, providing a strong basis for the successful synthesis of the target molecule. google.comacs.org

Optimizing Reaction Conditions: Temperature, Solvent, Catalysis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, including temperature, solvent, and the potential use of a catalyst.

Temperature: The reaction temperature is a critical factor. While some N-alkylation reactions of pyrazoles can proceed at room temperature, heating is often employed to increase the reaction rate. nih.govnih.gov For the reaction of 3-(chloromethyl)-1H-pyrazole with hydrazine hydrate, a moderately elevated temperature, typically in the range of 60-100 °C, is often optimal to ensure a reasonable reaction time without promoting side reactions or decomposition of the product. organic-chemistry.orggoogle.com

Solvent: The choice of solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for nucleophilic substitution reactions involving pyrazoles. google.com Ethanol (B145695) is also a commonly used solvent due to its ability to dissolve both the pyrazole precursor and hydrazine hydrate, and it can be easily removed after the reaction. organic-chemistry.orgresearchgate.net The selection of the solvent can also influence the regioselectivity in some pyrazole syntheses, although for this specific reaction, the substitution occurs at the methyl group. google.com

Catalysis: While many nucleophilic substitution reactions of this type can proceed without a catalyst, the addition of a base can be beneficial. A mild base can neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the hydrazine and thereby maintaining its nucleophilicity. Sodium acetate (B1210297) is a suitable and commonly used base for such transformations. ijtsrd.com The use of a catalyst is a common strategy in the synthesis of pyrazole derivatives to improve yields and reaction times. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Temperature | 60-100 °C | To increase reaction rate while minimizing decomposition. |

| Solvent | Ethanol, DMF, DMSO | Good solubility for reactants and facilitates the reaction. |

| Catalyst/Base | Sodium Acetate | Neutralizes HCl byproduct, maintaining hydrazine nucleophilicity. |

Purification and Isolation Techniques

Following the completion of the reaction, the purification and isolation of this compound are essential to obtain a product of high purity. The primary methods employed are crystallization and extraction.

Crystallization: Recrystallization is a widely used technique for purifying solid organic compounds. For pyrazole derivatives, a common approach involves dissolving the crude product in a hot solvent in which it has high solubility, followed by cooling to induce crystallization, leaving impurities behind in the solvent. A mixture of ethanol and water is often a suitable solvent system for the recrystallization of pyrazole compounds. The formation of an acid addition salt by treating the pyrazole with an inorganic or organic acid can also facilitate crystallization and purification. google.comnih.gov

Extraction: Liquid-liquid extraction can be employed to separate the product from the reaction mixture. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous phase. The choice of organic solvent is critical, with ethyl acetate being a common option. The pH of the aqueous phase can be adjusted to ensure the product is in its neutral form and preferentially dissolves in the organic layer.

The purity of the isolated this compound can be assessed using various analytical techniques, including Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Purification Techniques for this compound

| Technique | Description | Key Considerations |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. | Choice of solvent system (e.g., ethanol/water) is crucial for effective purification. Formation of acid addition salts can improve crystallization. |

| Extraction | Separating the product from the reaction mixture by partitioning between immiscible solvents. | Selection of appropriate organic and aqueous phases and pH adjustment are important. |

| Chromatography | While not the primary method for bulk purification, column chromatography can be used for small-scale purification or to isolate minor impurities. | Deactivation of silica (B1680970) gel with a base like triethylamine (B128534) may be necessary for basic pyrazole compounds. |

Chemical Reactivity and Derivatization of 3 Hydrazinylmethyl 1h Pyrazole

Reactions Involving the Hydrazinylmethyl Moiety

The hydrazinylmethyl group at the 3-position of the 1H-pyrazole ring is the primary site of chemical reactivity for derivatization. Both the primary (-NH2) and secondary (-NH-) amine functionalities within this group can participate in various reactions, including condensation, acylation, sulfonylation, alkylation, and cyclization.

Reactions of the Primary Amine Functionality

The terminal primary amine of the hydrazinylmethyl group is a potent nucleophile, readily undergoing reactions with a variety of electrophiles.

The primary amine of 3-(hydrazinylmethyl)-1H-pyrazole is expected to react readily with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. This reaction typically proceeds under mild acidic or basic conditions and results in the formation of a carbon-nitrogen double bond (C=N). The resulting pyrazolylhydrazones are valuable intermediates for the synthesis of other heterocyclic compounds.

While specific examples for this compound are not extensively documented in readily available literature, the reaction is a fundamental transformation for hydrazines. For instance, the condensation of various hydrazides with carbonyl compounds is a well-established method for forming hydrazone derivatives. nih.gov Similarly, one-pot condensations of ketones and aldehydes with hydrazine (B178648) monohydrochloride are known to form pyrazoline intermediates which can be oxidized to pyrazoles. organic-chemistry.org

Table 1: Illustrative Condensation Reactions of Hydrazines with Carbonyl Compounds

| Hydrazine Derivative | Carbonyl Compound | Product | Reference |

| Phenylhydrazine | Acetophenone | Acetophenone phenylhydrazone | nih.gov |

| Hydrazine hydrate (B1144303) | Chalcones | Pyrazoline derivatives | nih.gov |

| Tosylhydrazine | Aromatic aldehydes | Tosylhydrazones | organic-chemistry.org |

This table provides examples of condensation reactions with various hydrazines to illustrate the expected reactivity of the primary amine in this compound.

The nucleophilic primary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acyl derivatives. Similarly, sulfonylation can be achieved by treating the compound with sulfonyl chlorides, yielding the corresponding sulfonamides. These reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrogen halide byproduct.

The acylation of pyrazole (B372694) derivatives is a common transformation. For example, 1-acyl-3-hydroxy-1H-pyrazoles have been synthesized from the reaction of hydrazides with 4-ethoxymethylene-2-phenyloxazol-5(4H)-one. rsc.org In the context of sulfonylation, pyrazolones can be directly sulfonylated with sulfonyl chlorides to produce pyrazolyl sulfonates. sci-hub.se Furthermore, pyrazole-4-sulfonamide derivatives have been synthesized from the corresponding pyrazole sulfonyl chlorides. nih.gov

Table 2: Examples of Acylation and Sulfonylation of Pyrazole-Related Compounds

| Starting Material | Reagent | Product Type | Reference |

| Hydrazides | 4-Ethoxymethylene-2-phenyloxazol-5(4H)-one | 1-Acyl-3-hydroxy-1H-pyrazoles | rsc.org |

| Pyrazolones | Sulfonyl chlorides | Pyrazolyl sulfonates | sci-hub.se |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid/Thionyl chloride | Pyrazole-4-sulfonyl chloride | nih.gov |

This table illustrates acylation and sulfonylation reactions on pyrazole-related structures, suggesting the potential reactivity of the primary amine in this compound.

The primary amine of the hydrazinylmethyl group can undergo alkylation with alkyl halides or other alkylating agents. This reaction can lead to mono- or di-alkylated products at the terminal nitrogen, depending on the reaction conditions and the stoichiometry of the reactants. The use of a base is typically required to scavenge the acid generated during the reaction. N-alkylation of pyrazoles is a well-established method for introducing alkyl groups onto the pyrazole ring, often using alkyl halides in the presence of a base. google.com

Reactions of the Secondary Amine Functionality

The secondary amine within the hydrazinylmethyl moiety is also nucleophilic, although generally less so than the primary amine. It can participate in similar reactions, such as acylation, sulfonylation, and alkylation, particularly after the primary amine has been functionalized or under specific reaction conditions that favor reaction at the secondary nitrogen.

Cyclization Reactions of the Hydrazinylmethyl Group (e.g., forming Fused Heterocycles)

The hydrazinylmethyl group is a key precursor for the synthesis of various fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the nitrogen atoms of the hydrazine moiety can be incorporated into new rings, leading to the formation of bicyclic or polycyclic pyrazole derivatives.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds can be prepared through the cyclocondensation of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. nih.goveurjchem.comnih.govrsc.org While these examples start from an amino group directly on the pyrazole ring, it is conceivable that this compound could undergo similar cyclization reactions with appropriate bifunctional electrophiles to form related fused systems. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to a seven-membered ring fused to the pyrazole.

Another important class of fused heterocycles that could potentially be synthesized from this compound are pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines. The synthesis of such systems often involves the cyclization of pyrazolyl hydrazones or related intermediates. researchgate.netresearchgate.net

Table 3: Examples of Fused Heterocycles Synthesized from Pyrazole Precursors

| Pyrazole Precursor | Reagent | Fused Heterocycle | Reference |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 3-Aminopyrazoles | Substituted 3-formylchromones | 2-Hydroxybenzoyl-pyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | Enaminones | 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | nih.gov |

| Hydrazones of 3-acetyl-2-oxo-2H-chromene | - | Pyrazolo[5,1-c]-1,2,4-triazine derivatives | researchgate.net |

This table presents examples of the synthesis of fused pyrazole heterocycles, illustrating the potential cyclization pathways for derivatives of this compound.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the interplay of its two key structural features: the aromatic pyrazole ring and the nucleophilic hydrazinylmethyl group. The pyrazole ring can undergo substitution reactions, while the side chain offers a handle for various functionalization strategies.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. This arrangement makes the ring electron-rich, yet the nitrogens also exert an influence on the regioselectivity of reactions.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the reaction typically occurring at the C4 position. rrbdavc.orgarkat-usa.org This regioselectivity is due to the electronic properties of the pyrazole nucleus, where the C4 position is the most electron-rich and its substitution leads to a more stable cationic intermediate compared to substitution at C3 or C5. rrbdavc.org

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and formylation. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring. nih.gov While specific studies on the electrophilic substitution of this compound are not extensively documented, it is anticipated that the hydrazinylmethyl substituent, being an electron-donating group, would further activate the pyrazole ring towards electrophilic attack, directing substitution to the C4 position. However, the basic nature of the hydrazine moiety may require protection prior to subjecting the molecule to acidic reaction conditions often employed in electrophilic substitutions.

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring. There is limited information available regarding direct nucleophilic substitution on the pyrazole ring of this compound under typical conditions.

Modification of existing substituents on the pyrazole ring is a viable strategy for derivatization. For instance, a trichloromethyl group at the C3 or C5 position of a pyrazole can be converted to a carboxyalkyl moiety. acs.org While this compound itself does not have substituents at the 4 and 5 positions, derivatives with functional groups at these positions could be synthesized and subsequently modified. For example, the synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been achieved through a two-step process involving a Suzuki-Miyaura cross-coupling followed by reduction. rsc.org This highlights the potential for introducing diversity at the C4 position of a pyrazole scaffold.

Functionalization Strategies for Scaffold Diversification

The presence of the hydrazinylmethyl group in this compound provides a key site for functionalization and scaffold diversification.

Multi-component reactions (MCRs) are efficient one-pot transformations that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The hydrazine moiety of this compound makes it a suitable component for MCRs in the synthesis of various heterocyclic systems. For example, hydrazines are key components in the multi-component synthesis of pyrazoles themselves, often reacting with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov

One can envision that the hydrazinyl group of this compound could react in a similar fashion. For instance, a one-pot reaction of a hydrazine, an arylidene malononitrile, and an isothiocyanate can lead to the formation of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com By analogy, this compound could potentially be employed in such MCRs to generate more complex molecules with the pyrazole core tethered to other heterocyclic structures. Five-component reactions for the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones have also been reported, where hydrazine hydrate is a key reactant. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for C-C bond formation and are widely used for the functionalization of heterocyclic compounds, including pyrazoles. nih.gov To utilize these reactions, a halogenated derivative of this compound would be required, for instance, a 4-bromo or 4-iodo derivative.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted pyrazole. nih.gov This reaction is known for its high functional group tolerance and has been successfully applied to the synthesis of 4-substituted pyrazole-3,5-diamines from a 4-bromo-3,5-dinitropyrazole precursor. rsc.org

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond by reacting a halo-pyrazole with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. nih.gov This reaction has been used to synthesize various substituted pyrazoles, including those with trifluoromethyl groups. researchgate.netrsc.org The reaction conditions can often be mild, with some protocols allowing for room-temperature couplings. nih.gov For N-unsubstituted pyrazoles, protection of the pyrazole nitrogen may be necessary before performing the cross-coupling reaction to prevent interference with the catalyst. arkat-usa.org

The application of these cross-coupling reactions to a halogenated derivative of this compound would allow for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents at the pyrazole ring, significantly diversifying the molecular scaffold.

Post-Synthetic Modification of the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle that can undergo various post-synthetic modifications, allowing for the diversification of the core structure of this compound. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which can, in turn, influence its biological activity and physical characteristics. The reactivity of the pyrazole nucleus is characterized by electrophilic substitution, which predominantly occurs at the C4 position, as well as N-substitution on the ring nitrogen atoms. globalresearchonline.net It is important to note that the reactive hydrazinylmethyl side chain would likely require a suitable protecting group before performing these modifications on the pyrazole core to prevent unwanted side reactions.

N-Alkylation and N-Arylation

The nitrogen atoms of the pyrazole ring can be readily functionalized through alkylation or arylation. google.comorganic-chemistry.org The reaction of an N-unsubstituted pyrazole with an alkylating or arylating agent typically results in a mixture of two regioisomers, the N1- and N2-substituted products. The regioselectivity of these reactions can be influenced by factors such as the nature of the substituent on the pyrazole ring, the electrophile used, and the reaction conditions. reddit.com

For instance, N-alkylation can be achieved using various alkylating agents under basic conditions or through acid-catalyzed methods with trichloroacetimidate (B1259523) electrophiles. semanticscholar.org Transition metal-catalyzed methods, such as the Chan-Lam coupling, have also been employed for the N-alkylation and N-arylation of pyrazoles. reddit.com Palladium-catalyzed cross-coupling reactions are effective for N-arylation using aryl halides or triflates. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of N-Substitution Reactions on the Pyrazole Nucleus

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkylpyrazole | semanticscholar.org |

| N-Alkylation | Trichloroacetimidates, Brønsted acid | N-Alkylpyrazole | semanticscholar.org |

| N-Arylation | Arylboronic acid, Copper catalyst | N-Arylpyrazole | organic-chemistry.org |

Electrophilic Substitution on Carbon Atoms

The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive site due to the electronic properties of the heterocyclic ring. globalresearchonline.netnih.gov

Halogenation: The direct halogenation of the pyrazole ring can be accomplished using N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine atoms at the C4 position. beilstein-archives.org These reactions are often performed under mild, metal-free conditions, providing an efficient route to 4-halogenated pyrazole derivatives. beilstein-archives.org

Nitration: Nitration of the pyrazole ring, typically with a mixture of nitric acid and sulfuric acid, also yields the 4-nitro derivative. The introduction of a strong electron-withdrawing group like the nitro group can significantly alter the chemical properties of the pyrazole core. mdpi.com

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can be used to introduce a formyl group at the C4 position of the pyrazole ring. mdpi.com This reaction provides a valuable synthetic handle for further derivatization.

Table 2: Electrophilic Substitution Reactions on the Pyrazole Carbon Atoms

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C4 | 4-Halopyrazole | beilstein-archives.org |

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitropyrazole | mdpi.com |

Metal-Catalyzed Cross-Coupling Reactions

In addition to N-arylation, palladium-catalyzed cross-coupling reactions can also be used for the C-arylation of the pyrazole ring. While the C3 and C5 positions are generally less reactive towards electrophilic attack, direct C-H arylation at these positions can be achieved under specific catalytic conditions, often requiring a directing group strategy or specialized ligands. nih.gov For this compound, C-arylation would likely be directed to the C5 position, as the C3 position is already substituted.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-(hydrazinylmethyl)-1H-pyrazole, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR methods, provide a complete picture of its atomic connectivity and environment. The prototropic tautomerism of NH-pyrazoles is a well-documented phenomenon that can influence NMR spectra, often leading to broadened signals for the pyrazole (B372694) ring carbons (C3 and C5) at room temperature as the proton rapidly exchanges between the two nitrogen atoms. mdpi.com

¹H NMR Spectroscopic Analysis: Proton Assignments and Coupling Patterns

The ¹H NMR spectrum of a related compound, 3(5)-methyl-5(3)-phenyl-1H-pyrazole, shows characteristic signals for the pyrazole ring proton (Pz-H) as a singlet at approximately 6.31-6.32 ppm. rsc.org The protons of the NH group in pyrazoles typically appear as a broad singlet at a higher chemical shift, around 11.63 ppm, and their exact position can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. rsc.orghw.ac.uk

For this compound, the methylene (B1212753) (-CH₂-) protons adjacent to the pyrazole ring and the hydrazinyl group would be expected to appear as a singlet. The protons of the hydrazinyl group (-NHNH₂) would likely present as broad singlets, and their integration would correspond to the number of protons. hw.ac.uk The specific chemical shifts and coupling patterns are crucial for confirming the structure. hw.ac.ukmdpi.com

Table 1: Representative ¹H NMR Data for Substituted Pyrazoles

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|---|

| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole rsc.org | CDCl₃ | Pz-H | 6.31, 6.32 | s |

| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole rsc.org | CDCl₃ | N-H | 11.63 | bs |

s = singlet, bs = broad singlet. Data is illustrative of pyrazole ring protons.

¹³C NMR Spectroscopic Analysis: Carbon Assignments and Chemical Shifts

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. ucl.ac.uk In pyrazole derivatives, the chemical shifts of the ring carbons are sensitive to the substitution pattern. researchgate.net For N-unsubstituted pyrazoles, the rapid exchange of the proton between the two nitrogen atoms can cause the signals for C3 and C5 to broaden and merge. mdpi.comresearchgate.net

In a representative compound, 3(5)-methyl-5(3)-phenyl-1H-pyrazole, the pyrazole ring carbons appear at approximately 102.0, 143.2, and 149.9 ppm. rsc.org For this compound, the methylene carbon (-CH₂-) would be expected in the aliphatic region, while the pyrazole ring carbons would appear in the aromatic/heteroaromatic region.

Table 2: Representative ¹³C NMR Data for Substituted Pyrazoles

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |

|---|---|---|---|

| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole rsc.org | CDCl₃ | Pz-C4 | 102.0 |

| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole rsc.org | CDCl₃ | Pz-C3/C5 | 143.2, 149.9 |

| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate mdpi.com | CDCl₃ | Pz-C4 | 110.1 |

Note: The assignments for C3 and C5 can be interchangeable due to tautomerism.

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, between the pyrazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the pyrazole ring protons to their corresponding carbons and the methylene protons to the methylene carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for establishing the connectivity between the hydrazinylmethyl group and the pyrazole ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, further confirming the proposed structure. ipb.pt

Infrared (IR) Spectroscopy: Identification of Key Functional Groups (N-H, C=N, C-N)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

The N-H stretching vibrations of the pyrazole ring and the hydrazinyl group are typically observed in the region of 3100-3500 cm⁻¹. rsc.orgresearchgate.net The pyrazole ring itself exhibits characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region. mdpi.com The C-N stretching vibrations would also be present, typically in the 1000-1350 cm⁻¹ range. For example, in a related pyrazole derivative, bands at 3348 and 3302 cm⁻¹ were assigned to NH₂ stretching, while a band at 3137 cm⁻¹ was attributed to the pyrazole NH stretch. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrazole & Hydrazine) | Stretching | 3100 - 3500 |

| C-H (Aromatic/Methylene) | Stretching | 2850 - 3100 |

| C=N (Pyrazole Ring) | Stretching | ~1500 - 1600 |

| C-N | Stretching | ~1000 - 1350 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, which allows for the calculation of the molecular formula. mpg.deresearchgate.net

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for pyrazoles include the expulsion of HCN or a nitrogen molecule (N₂) from the molecular ion. researchgate.net For molecules with a hydrazinyl group, cleavage of the N-N bond is a possible fragmentation route. The presence of an odd number of nitrogen atoms in the molecular ion follows the nitrogen rule, resulting in an odd nominal molecular weight. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. researchgate.net The gas-phase UV absorption spectrum of pyrazole shows a maximum absorption cross-section at approximately 203 nm. rsc.orgnih.gov The absorption spectrum can be influenced by the solvent and the substituents on the pyrazole ring. researchgate.net For this compound, the electronic transitions of the pyrazole chromophore would be the dominant feature in its UV-Vis spectrum. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3(5)-methyl-5(3)-phenyl-1H-pyrazole |

| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a critical technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and elemental composition. For pyrazole derivatives, this analysis typically involves the quantitative determination of carbon (C), hydrogen (H), and nitrogen (N) content. While specific elemental analysis data for this compound is scarce, the analysis of its derivatives provides a strong indication of the expected values.

For instance, studies on various pyrazole compounds, such as 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, have successfully utilized elemental analysis to support their structural assignment and purity. mdpi.comresearchgate.net The structures of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were also confirmed, in part, by high-resolution mass spectrometry (HRMS), a technique that provides highly accurate mass measurements, which is complementary to elemental analysis for formula determination. ktu.edu

The theoretical elemental composition of this compound (C₄H₈N₄) would be approximately:

Carbon (C): 42.85%

Hydrogen (H): 7.19%

Nitrogen (N): 49.96%

Experimental values for synthesized batches of this compound or its salts would be expected to align closely with these calculated percentages, typically within a ±0.4% margin of error, to be considered pure.

Table 1: Theoretical Elemental Composition of this compound and Related Compounds

| Compound | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) |

| This compound | C₄H₈N₄ | 42.85 | 7.19 | 49.96 |

| 3-(Hydrazineylmethyl)-1H-pyrazole hydrochloride | C₄H₉ClN₄ | 32.33 | 6.10 | 37.70 |

| 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride | C₅H₁₃Cl₃N₄ | 25.49 | 5.56 | 23.78 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound has not been reported in the reviewed literature, extensive crystallographic studies have been conducted on a wide array of pyrazole derivatives. These studies reveal common structural motifs and packing arrangements within this class of compounds. For example, the crystal structures of several 3,5-diaryl-1H-pyrazoles have been determined, showing the formation of cyclic dimers through intermolecular N–H···N hydrogen bonds. researchgate.net Similarly, the crystal structure of 4-iodo-1H-pyrazole has been reported, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles. mdpi.com These analyses consistently show that the pyrazole ring itself is planar. mdpi.com

In the case of more complex pyrazoles, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, X-ray diffraction has elucidated the orthorhombic crystal system and the specific arrangement of molecules in the unit cell. researchgate.net The study of 3-methyl-5-trimethylsilyl-1H-pyrazole revealed a tetrameric structure held together by N—H⋯N hydrogen bonds. nih.gov

Based on these findings for related compounds, it is highly probable that this compound would also exhibit a planar pyrazole ring and engage in extensive intermolecular hydrogen bonding via the N-H groups of the pyrazole ring and the hydrazinyl moiety. The specific crystal system, space group, and unit cell dimensions would, of course, require experimental determination from a suitable single crystal of the compound.

Table 2: Crystallographic Data for Representative Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | 5.9070(3) | 9.2731(7) | 17.5641(14) | 90 | researchgate.net |

| 5-tert-butyl-3-methyl-1H-pyrazole | Tetragonal | I4₁/a | 19.164(2) | 19.164(2) | 10.595(2) | 90 | nih.gov |

Note: This table presents experimentally determined data for related pyrazole compounds to illustrate the type of information obtained from X-ray diffraction studies. Data for this compound is not available.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with pyrazole-based ligands is a well-established area of research. nih.gov The complexation of this compound with various transition metal ions is expected to yield a diverse range of coordination compounds with interesting structural and electronic properties.

Coordination Chemistry of 3 Hydrazinylmethyl 1h Pyrazole As a Ligand

2 Influence of Reaction Conditions on Complex Stoichiometry and Geometry

The outcome of the complexation reaction, including the stoichiometry and geometry of the resulting metal complex, is highly dependent on the reaction conditions. rsc.orgrsc.org Key factors that can be manipulated to control the synthesis of specific coordination compounds include:

Metal-to-Ligand Molar Ratio: Varying the molar ratio of the metal salt to the ligand can influence the number of ligands that coordinate to the metal center, thereby affecting the stoichiometry of the complex. akjournals.com For instance, a higher ligand-to-metal ratio might favor the formation of complexes with a higher number of coordinated ligands.

Solvent: The choice of solvent is crucial as it can influence the solubility of the reactants and the stability of the resulting complex. Some solvents may even coordinate to the metal center, acting as co-ligands.

Temperature: Temperature can affect the reaction kinetics and the thermodynamic stability of the products. In some cases, different crystalline forms or even different coordination compounds can be obtained by simply changing the reaction temperature. rsc.orgrsc.org

pH: The pH of the reaction medium can be particularly important for ligands like 3-(hydrazinylmethyl)-1H-pyrazole, which have protonated sites. The deprotonation of the pyrazole (B372694) ring to form the pyrazolate anion is a pH-dependent process. Controlling the pH can thus be a tool to direct the coordination mode of the ligand, favoring either neutral or anionic coordination.

By carefully controlling these reaction parameters, it is possible to selectively synthesize metal complexes of this compound with desired stoichiometries and geometries, paving the way for the exploration of their potential applications in various fields.

Structural Characterization of Coordination Compounds

The characterization of coordination compounds derived from this compound is essential to understanding their chemical and physical properties. This is typically achieved through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis (e.g., IR, UV-Vis, EPR)

Spectroscopic techniques are fundamental in elucidating the coordination environment of metal ions in complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to a metal center. The coordination event is typically evidenced by shifts in the vibrational frequencies of the ligand's functional groups. For instance, the N-H stretching vibrations of the pyrazole and hydrazinyl moieties, and the C=N stretching of the pyrazole ring, are expected to shift upon complexation. These shifts provide insight into the ligand's binding mode. In related pyrazole-based complexes, IR spectra have been used to confirm the presence of the ligand and other coordinated groups like water or counter-ions. rsc.orgdnu.dp.ua

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the coordination compounds. For complexes involving transition metals, this technique can reveal information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal ion. Charge-transfer bands, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), can also be observed and provide information on the electronic interplay between the metal and the this compound ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For coordination compounds containing paramagnetic metal centers, such as Cu(II) or Cr(III), EPR spectroscopy is an invaluable characterization method. osti.gov The EPR spectrum can provide detailed information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from EPR studies are characteristic of specific coordination geometries. osti.gov

A summary of expected spectroscopic changes upon coordination is presented in the table below.

| Spectroscopic Technique | Observed Parameter | Typical Change Upon Coordination with this compound | Information Gained |

| Infrared (IR) | Vibrational Frequencies (ν) | Shift in ν(N-H) and ν(C=N) bands | Confirmation of ligand binding to the metal center. |

| UV-Visible (UV-Vis) | Absorption Bands | Appearance of d-d transition and/or charge-transfer bands | Details on metal ion's electronic configuration and coordination geometry. |

| Electron Paramagnetic Resonance (EPR) | g-values, Hyperfine Splitting | Characteristic signals for paramagnetic metal centers | Information on the electronic structure and local environment of the metal ion. |

X-ray Crystallography of Metal-Pyrazole Complexes

In complexes with ligands similar to this compound, the pyrazole ring typically coordinates through one of its nitrogen atoms. The hydrazinylmethyl substituent introduces additional donor atoms, allowing the ligand to act as a bidentate or even a bridging ligand, connecting multiple metal centers. This can lead to the formation of mononuclear complexes or more complex polynuclear structures and coordination polymers. researchgate.netresearchgate.net For example, studies on related pyrazole-carboxylate and pyrazole-acetamide ligands show them forming mononuclear, dinuclear, and polymeric structures with varied metal centers like Cu(II), Cd(II), and Co(II). researchgate.netnih.govresearchgate.net The resulting coordination geometries can range from square-pyramidal to octahedral, depending on the metal ion and the stoichiometry of the complex. dnu.dp.uaresearchgate.net

The table below summarizes crystallographic data for representative metal complexes with pyrazole-derived ligands, illustrating common structural features.

| Compound | Metal Ion | Coordination Geometry | Space Group | Key Structural Feature |

| [Cu(H₂O)(DMPZ)₂C₂O₄] | Cu(II) | Square-pyramidal | P1 | Monodentate coordination of 3,5-dimethyl-1H-pyrazole. dnu.dp.ua |

| [Cd₃Cl₂(HMPCA)₄(H₂O)₂] | Cd(II) | Distorted Octahedral | P2₁/c | Bridging pyrazole-carboxylate ligands forming a 3D network. rsc.org |

| [Co₂(C₄HN₃O₄)₂(H₂O)₆] | Co(II) | Octahedral | P1 | Bridging and chelating nitropyrazole carboxylate ligands. researchgate.net |

Applications of Pyrazole-Based Coordination Compounds in Non-Biological Contexts

The unique structural and electronic properties of pyrazole-based coordination compounds make them suitable for a range of applications beyond biology, particularly in materials science and catalysis. researchgate.net

Metal-Organic Frameworks (MOFs) for Materials Science Applications (e.g., batteries)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-containing ligands are excellent candidates for constructing MOFs due to their rigid structure and versatile connectivity. researchgate.netresearchgate.net These materials are of great interest for applications in gas storage, separation, and as functional materials in electronic devices. digitellinc.com

Specifically in the context of energy storage, MOFs and their derivatives are being extensively studied as next-generation battery materials. rsc.org Fe-based MOFs, for example, are recognized for their low cost, structural diversity, and good stability, making them promising for applications in lithium-ion, sodium-ion, and other battery types. rsc.orgrsc.org While considerable research exists on pyrazole derivatives in MOFs for battery applications, specific studies detailing the use of this compound as a primary linker in MOFs for batteries are not yet widespread. researchgate.net However, the functional groups present in this ligand make it a promising candidate for future development in this area, potentially leading to MOFs with tailored pore environments and electrochemical properties. researchgate.netrsc.org

Catalysis and Supramolecular Chemistry

The coordination complexes of pyrazole derivatives have shown significant promise in the field of catalysis. nih.gov The electronic properties of the metal center can be fine-tuned by the pyrazole ligand, influencing its catalytic activity. Protic N-H groups on the pyrazole ring can also participate in catalytic cycles, for instance, through hydrogen bonding or proton transfer, which is a key feature of metal-ligand cooperative catalysis. nih.gov Pyrazole-based complexes have been investigated as catalysts for various reactions, including oxidation reactions, such as the oxidation of catechols to o-quinones, and dehydrogenation reactions. nih.govresearchgate.net

In supramolecular chemistry, the ability of pyrazole ligands to direct the assembly of metal ions leads to the formation of complex, high-order structures. researchgate.net The directionality of the coordination bonds, combined with weaker interactions like hydrogen bonding, can be used to construct discrete polynuclear cages or extended networks with specific topologies. researchgate.net These supramolecular assemblies are of fundamental interest and have potential applications in host-guest chemistry and molecular recognition.

Theoretical and Computational Studies of 3 Hydrazinylmethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of 3-(hydrazinylmethyl)-1H-pyrazole.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. eurasianjournals.comresearchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine optimized molecular structures. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. ripublication.com

Theoretical studies on related pyrazole structures, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have demonstrated that DFT can accurately predict a planar conformation for the pyrazole ring. researchgate.netnih.govnih.gov This planarity is often stabilized by the delocalization of π-electrons within the aromatic system. researchgate.netnih.gov The hydrazinylmethyl substituent at the C3 position introduces additional degrees of freedom, and its conformational preference relative to the pyrazole ring is a key aspect of the molecule's geometry. DFT calculations can elucidate the most stable arrangement of this side chain.

The electronic structure analysis from DFT reveals the distribution of electron density and the nature of chemical bonds within the molecule. researchgate.net For instance, Mulliken population analysis can be computed to understand the atomic charges, providing insight into the reactivity of different sites within the this compound molecule. ripublication.com

| Parameter | Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.36 Å |

| C5-N1 Bond Length | ~1.34 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~105° |

| C3-C4-C5 Bond Angle | ~106° |

| C4-C5-N1 Bond Angle | ~105° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ripublication.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, a smaller HOMO-LUMO gap often correlates with increased bioactivity due to enhanced charge transfer within the molecule. ripublication.com

In the context of this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the hydrazine (B178648) group and the pyrazole ring. The LUMO, on the other hand, would be distributed over the pyrazole ring. The precise energies and distributions of these orbitals can be determined through DFT calculations. nih.gov

Table 2: Illustrative FMO Data for a Pyrazole Derivative (Note: This table is a generalized representation. Specific values for this compound would require dedicated calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential (ESP) surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential and are associated with sites prone to electrophilic attack, often corresponding to lone pairs of electrons on electronegative atoms like nitrogen and oxygen. researchgate.net Blue regions represent positive electrostatic potential and are susceptible to nucleophilic attack, usually found around hydrogen atoms attached to electronegative atoms. researchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the terminal nitrogen of the hydrazine group, indicating their role as potential hydrogen bond acceptors and sites for electrophilic interaction. Positive potential would be expected around the N-H protons of the pyrazole and hydrazine moieties, highlighting their capacity as hydrogen bond donors.

Computational Investigations of Tautomerism and Isomerism

Computational methods are particularly useful for studying the tautomeric and isomeric forms of molecules like this compound, where experimental characterization can be challenging.

Energy Differences and Stability of Tautomeric Forms

Pyrazole derivatives can exist in different tautomeric forms due to the migration of a proton. researchgate.net For a 3-substituted pyrazole, annular tautomerism involving the movement of the proton between the two ring nitrogen atoms (N1 and N2) is possible, leading to 3-substituted and 5-substituted isomers. nih.gov The relative stability of these tautomers is influenced by the nature of the substituent. researchgate.net

Theoretical calculations, particularly at the DFT level, can accurately predict the relative energies and, consequently, the stability of these tautomers. nih.govresearchgate.net For many 3(5)-substituted pyrazoles, the tautomer with the substituent at the 3-position is found to be more stable. nih.gov Electron-donating groups tend to favor the 3-position. nih.gov The hydrazinylmethyl group (-CH2NHNH2) is generally considered an electron-donating group, which would suggest that the this compound tautomer is more stable than its 5-(hydrazinylmethyl)-1H-pyrazole counterpart.

Table 3: Hypothetical Relative Energies of Tautomers (Note: This table illustrates the expected outcome of computational studies, as specific data for this compound was not found.)

| Tautomer | Relative Energy (kJ/mol) |

|---|---|

| This compound | 0 (Reference) |

Solvent Effects on Tautomeric Equilibria

The equilibrium between tautomers can be significantly influenced by the solvent environment. nih.gov Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding or non-specific dielectric effects. nih.govresearchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the tautomeric equilibrium. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant. By performing DFT calculations within this simulated solvent environment, it is possible to predict how the relative stabilities of the tautomers change from the gas phase to solution.

For pyrazole derivatives, polar and protic solvents can play a crucial role in stabilizing tautomers that have a larger dipole moment or can engage in hydrogen bonding with the solvent molecules. nih.govresearchgate.net In the case of this compound, the presence of N-H and lone pairs on the nitrogen atoms suggests that its tautomeric equilibrium will be sensitive to the hydrogen-bonding capabilities of the solvent. For instance, a strong hydrogen-bond acceptor solvent like DMSO might shift the equilibrium compared to a nonpolar solvent like chloroform. mdpi.com

Reaction Mechanism Studies using Computational Methods

Computational methods are pivotal in mapping the reaction landscapes for the synthesis of pyrazoles. These studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. The Knorr pyrazole synthesis, a classic method involving the condensation of a β-diketone with a hydrazine, is a prime example where computational studies have revealed complexities beyond the generally accepted mechanism. rsc.org For instance, the dehydration of the intermediate hydroxylpyrazolidine is often considered the rate-determining step under neutral pH conditions. rsc.org

Another significant synthetic route amenable to computational investigation is the [3+2] cycloaddition reaction. researchgate.net Density Functional Theory (DFT) calculations have been instrumental in elucidating the molecular mechanisms of these reactions, showing them to often proceed through asynchronous, one-step transition states. researchgate.net These computational approaches allow for a detailed analysis of the electronic and steric factors that govern the reaction pathways.

The analysis of transition states is a cornerstone of computational reaction mechanism studies, providing critical information about the energy barriers and feasibility of a proposed reaction pathway. For pyrazole synthesis, transition state calculations can identify the rate-determining steps and explain observed product distributions.

In the context of the Knorr synthesis, transient flow methodology combined with computational analysis has uncovered more complex kinetics than previously understood, including potential autocatalytic pathways and previously unreported intermediates. rsc.org For other pyrazole syntheses, such as the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes, transition state analysis using DFT calculations has successfully confirmed that the observed 3,4-diaryl product corresponds to the pathway with the lowest activation energy, making it the most stable and favored product. rsc.org

Furthermore, theoretical studies on proton transfer in pyrazole systems, a fundamental process influencing their reactivity, have utilized transition state analysis. Gas-phase calculations have modeled the transition states for proton transfer between pyrazole and water molecules, revealing that energy barriers are significantly lowered by the presence of water molecules that facilitate the transfer through hydrogen bonding. nih.gov

Table 1: Examples of Computational Methods in Pyrazole Synthesis Studies

| Synthetic Method | Computational Technique | Key Findings | Reference(s) |

| Knorr Pyrazole Synthesis | Kinetic Modeling, Transient Flow Analysis | Complex kinetics, autocatalysis, identification of rate-determining steps. | rsc.org |

| [3+2] Cycloaddition | Density Functional Theory (DFT) | Asynchronous one-step transition states, polar mechanism. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Density Functional Theory (DFT) | Confirmation of regioselectivity through transition state energy analysis. | rsc.org |

| Proton Transfer | Møller-Plesset perturbation theory (MP2), DFT | Lowering of energy barriers for proton transfer in the presence of water. | nih.gov |

A significant challenge in the synthesis of substituted pyrazoles, including this compound, is controlling the regioselectivity. Computational chemistry offers powerful tools for predicting and understanding the regiochemical outcomes of reactions. rsc.org

For instance, in the reaction of unsymmetrical 1,3-dicarbonyls with hydrazines, different regioisomers can be formed. DFT calculations have been successfully employed to predict the major regioisomer by comparing the activation energies of the competing reaction pathways. rsc.org Studies on the synthesis of highly functionalized anilino-pyrazoles have also utilized computational methods to rationalize the observed regioselectivity of the cyclization step. researchgate.net

The tautomeric equilibrium of the pyrazole ring itself, influenced by the nature and position of substituents, plays a crucial role in determining the course of a reaction. nih.gov DFT calculations can predict the relative stability of different tautomers in both the gas phase and in solution. For example, it has been shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer, which in turn influences their reactivity and the regioselectivity of subsequent reactions. nih.gov

Non-Covalent Interactions within Pyrazole Systems and their Assemblies (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions (NCIs) are fundamental to the structure, stability, and function of molecules and their assemblies. In pyrazole systems, hydrogen bonding and π-stacking are particularly important. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), allowing for the formation of extensive hydrogen-bonded networks. nih.govmdpi.com

These interactions are critical in the solid state, influencing crystal packing and the formation of supramolecular architectures. researchgate.net For example, the crystal structure of some bis(pyrazole)metal complexes reveals dimers supported by π-stacking interactions between the pyrazole rings. nih.gov Computational studies, often complementing experimental data from X-ray crystallography, are essential for quantifying the strength and nature of these interactions. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density distribution in molecules to characterize chemical bonds and non-covalent interactions. researchgate.net QTAIM analysis can identify bond critical points (BCPs) between interacting atoms and the properties of the electron density at these points (such as its value and its Laplacian) provide quantitative measures of the interaction strength and type.

In the study of pyrazole derivatives, QTAIM has been used to analyze the interactions between potential drug molecules and their biological targets. researchgate.net It can provide insights into the nature of hydrogen bonds and other weak interactions that stabilize such complexes. For example, the presence of a BCP between a hydrogen atom and an acceptor atom is a clear indicator of a hydrogen bond, and the electron density at the BCP correlates with the bond's strength. researchgate.net

The Non-Covalent Interaction (NCI) plot index is a computational tool that allows for the visualization and characterization of non-covalent interactions in real space. chemtools.orgnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). The NCI plot typically visualizes isosurfaces of the reduced density gradient, which are colored to distinguish between different types of interactions. chemtools.org

Blue surfaces indicate strong, attractive interactions such as strong hydrogen bonds.

Green surfaces represent weak, attractive interactions like van der Waals forces.

Red surfaces denote repulsive interactions, such as steric clashes. chemtools.orgresearchgate.net

This technique is highly effective for identifying and characterizing hydrogen bonds and π-stacking interactions within pyrazole assemblies. ic.ac.uk For example, an NCI analysis of a pyrazole dimer would reveal a distinct surface between the N-H group of one molecule and the nitrogen lone pair of another, confirming a hydrogen bond. The color and size of this surface would provide qualitative information about the strength of this interaction. nih.gov NCI analysis is a powerful method for understanding the forces that govern the three-dimensional structures of pyrazole-containing systems. researchgate.net

Table 2: Characterization of Non-Covalent Interactions using NCI Plots

| NCI Isosurface Color | Type of Interaction | Relevance to Pyrazole Systems |

| Blue | Strong, attractive (e.g., hydrogen bonds) | Visualizes the strong N-H···N hydrogen bonds between pyrazole molecules. |

| Green | Weak, attractive (e.g., van der Waals, π-stacking) | Identifies π-π stacking interactions between aromatic pyrazole rings and other van der Waals contacts. |

| Red | Repulsive (e.g., steric clashes) | Highlights regions of steric hindrance, which can influence molecular conformation. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules like this compound. eurasianjournals.comresearchgate.net

MD simulations are particularly useful for exploring the conformational space of flexible molecules. The hydrazinylmethyl substituent in this compound can adopt various conformations, and MD simulations can reveal the most stable or populated conformations in different environments (e.g., in vacuum, in solution, or bound to a protein). nih.gov

Furthermore, MD simulations are widely used to assess the stability of ligand-protein complexes. researchgate.net For pyrazole derivatives with potential biological activity, MD simulations can be performed on the docked complex to understand how the molecule behaves in the active site of a target protein over time. researchgate.netnih.gov These simulations can confirm the stability of key hydrogen bonds and other interactions, providing insights that are crucial for drug design and optimization. researchgate.net The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often calculated to assess the stability of the complex. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 3 Hydrazinylmethyl 1h Pyrazole

Exploration of Novel Synthetic Methodologies

While classical methods for pyrazole (B372694) synthesis are well-established, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic routes to 3-(hydrazinylmethyl)-1H-pyrazole and its precursors.

One-Pot, Multi-Component Reactions: The development of one-pot, multi-component reactions represents a significant avenue for streamlining the synthesis of complex pyrazole derivatives. researchgate.netorganic-chemistry.orgnih.gov These reactions, where multiple starting materials react in a single vessel to form the desired product, offer advantages in terms of reduced reaction times, lower catalyst loading, and simplified purification processes. nih.gov For instance, a future one-pot synthesis could involve the condensation of a suitable ketone, an aldehyde, and a hydrazine (B178648) source to directly form a functionalized pyrazole core. organic-chemistry.org

Catalyst Innovation: Research into novel catalysts is expected to yield more efficient synthetic methods. This includes the use of transition metal catalysts like nickel(0) complexes for transformations of other heterocycles into pyrazoles, or ruthenium-catalyzed hydrogen transfer reactions. organic-chemistry.org The development of reusable, heterogeneous catalysts, such as mesoporous SiO2-Al2O3, is also a promising direction for creating more sustainable and cost-effective industrial-scale production methods. jchemlett.com

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound, providing precise control over reaction parameters, enhancing safety, and allowing for easier scalability compared to traditional batch processes.

Development of New Derivatization Strategies

The bifunctional nature of this compound, with its reactive hydrazinyl moiety and the pyrazole ring's nitrogen atoms, offers a rich platform for chemical modification. Future research will undoubtedly focus on creating novel derivatives with tailored properties.

N-Substitution and Acylation: The pyrazole ring's nitrogen atoms are key sites for derivatization. N-alkylation and N-arylation can be used to modify the steric and electronic properties of the molecule, which can influence its coordination behavior and reactivity. nih.gov Similarly, acylation of the hydrazinyl group can introduce a wide range of functional groups, leading to the formation of complex hydrazones and amides with potentially interesting properties. researchgate.net The reactivity of different acylating agents may require varied experimental conditions, from room temperature reactions to higher temperatures in specific solvents. researchgate.net

Hybrid Molecule Synthesis: A significant emerging trend is the creation of hybrid molecules that combine the pyrazole scaffold with other heterocyclic systems, such as furanones, thiazoles, or triazoles. sciforum.netnih.gov For example, reacting the hydrazinyl group with appropriate precursors can lead to the formation of complex, multi-ring structures. nih.gov This strategy aims to combine the chemical properties of different heterocyclic rings to create molecules with unique characteristics. nih.gov

Cyclocondensation Reactions: The hydrazinyl group is a key functional handle for cyclocondensation reactions. Reacting this compound with 1,3-dicarbonyl compounds or other suitable difunctional molecules can lead to the formation of new heterocyclic rings attached to the pyrazole core, expanding the library of accessible derivatives. nih.gov

Advanced Applications in Material Sciences and Catalysis

The ability of this compound to act as a ligand for metal ions is a primary driver for its future applications in material sciences and catalysis. northeastern.edu

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are extensively used in the construction of coordination polymers and MOFs. northeastern.eduresearchgate.netscinito.ai The multiple nitrogen donor sites in this compound make it an excellent candidate for creating novel, multi-dimensional frameworks with transition metals like copper, zinc, and cobalt. researchgate.netacs.org Future research will likely focus on synthesizing MOFs with this ligand for applications in gas storage and separation, where the uncoordinated nitrogen atoms within the framework's pores could interact with gas molecules like CO2. researchgate.net

Catalysis: Metal complexes derived from pyrazole ligands have shown significant catalytic activity. researchgate.netrsc.org The development of copper complexes with pyrazole-based ligands for oxidation reactions is a promising area. researchgate.net Furthermore, cobalt complexes have demonstrated bifunctional catalytic activity for both oxygen evolution and oxygen reduction reactions, suggesting potential applications in energy storage and conversion. rsc.org Future work will involve designing catalysts based on this compound for a range of organic transformations.

Luminescent Materials: Some metal complexes incorporating pyrazole ligands exhibit fluorescence. rsc.org This opens up possibilities for developing new luminescent materials based on this compound for use in sensors, displays, and other optoelectronic devices.

Continued Investigation of Structure-Reactivity Relationships

A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for designing new molecules and applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play a vital role in predicting the geometric and electronic properties of this compound and its derivatives. nih.govresearchgate.netresearchgate.netsci-hub.se These studies can help elucidate the stability of different tautomeric forms, predict reaction pathways, and understand the nature of interactions with metal centers. sci-hub.se

Spectroscopic and Crystallographic Analysis: Detailed experimental characterization using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction will remain essential. nih.govatlantis-press.comrasayanjournal.co.in X-ray crystallography, in particular, provides definitive information about the three-dimensional structure of these molecules and their metal complexes, which is critical for understanding their properties and designing new materials. nih.gov